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molecular formula C11H15N3O B8507489 3(R,S)-Methylaminocarbonylamino-1,2,3,4-tetrahydroquinoline

3(R,S)-Methylaminocarbonylamino-1,2,3,4-tetrahydroquinoline

Cat. No. B8507489
M. Wt: 205.26 g/mol
InChI Key: FDLQUHCBLQBOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719141

Procedure details

1.4 g of 3-(methylaminocarbonylamino)quinoline in 40 ml of ethanol are hydrogenated in a manner analogous to that described in Example 93). The crude product is purified over 200 g of silica gel with a 99:1:1 mixture of methylene chloride, methanol and glacial acetic acid as the mobile phase: Rf (L)=0.34; MS: M+ =205.
Name
3-(methylaminocarbonylamino)quinoline
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:4]>C(O)C>[CH3:1][NH:2][C:3]([NH:5][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH2:7]1)=[O:4]

Inputs

Step One
Name
3-(methylaminocarbonylamino)quinoline
Quantity
1.4 g
Type
reactant
Smiles
CNC(=O)NC=1C=NC2=CC=CC=C2C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified over 200 g of silica gel with a 99:1:1 mixture of methylene chloride, methanol and glacial acetic acid as the mobile phase

Outcomes

Product
Name
Type
Smiles
CNC(=O)NC1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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